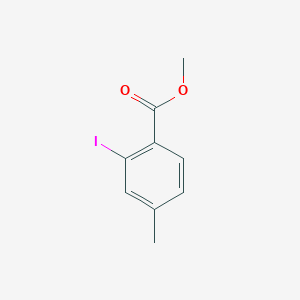

Methyl 2-iodo-4-methylbenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2-iodo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAIWGOSUXHUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60761327 | |

| Record name | Methyl 2-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60761327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-56-8 | |

| Record name | Methyl 2-iodo-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60761327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Spectroscopic Signature of Methyl 2-iodo-4-methylbenzoate: A Predictive and Interpretive Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for methyl 2-iodo-4-methylbenzoate, a key intermediate in various synthetic pathways. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from closely related structural analogs. By examining the influence of substituent effects on the benzene ring, we construct a robust theoretical framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the spectroscopic characteristics of substituted benzoate esters.

Introduction: The Rationale for Predictive Spectroscopy

Methyl 2-iodo-4-methylbenzoate is a valuable building block in organic synthesis, yet its complete spectroscopic characterization is not widely documented in public literature. Understanding the expected NMR, IR, and MS data is crucial for reaction monitoring, quality control, and structural confirmation. This guide addresses this knowledge gap by employing a predictive approach grounded in the fundamental principles of spectroscopy and supported by comparative analysis with analogous compounds.

The strategic placement of the iodo, methyl, and methyl ester groups on the benzene ring creates a unique electronic environment, which in turn governs its distinct spectroscopic fingerprint. By dissecting the individual and combined effects of these substituents, we can anticipate the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns with a high degree of confidence.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For methyl 2-iodo-4-methylbenzoate, we expect to see distinct signals for the aromatic protons, the methyl ester protons, and the ring-substituted methyl protons.

Predicted Chemical Shifts and Multiplicity

The predicted ¹H NMR spectrum is characterized by the following signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H-6 | 7.8 - 8.0 | Doublet (d) | This proton is ortho to the electron-withdrawing ester group, leading to a significant downfield shift. It will be split by the adjacent H-5. |

| H-5 | 7.2 - 7.4 | Doublet of Doublets (dd) | This proton is coupled to both H-6 and H-3. |

| H-3 | 7.6 - 7.8 | Singlet (or very small doublet) | This proton is ortho to the bulky iodine atom. The coupling to H-5 might be very small or unresolved, appearing as a singlet. The iodine's deshielding effect will shift it downfield. |

| -OCH₃ (Ester) | 3.8 - 4.0 | Singlet (s) | This is a typical chemical shift for methyl ester protons. |

| -CH₃ (Ring) | 2.3 - 2.5 | Singlet (s) | This is a characteristic chemical shift for a methyl group attached to an aromatic ring. |

Causality Behind Predictions: The predictions are based on the additive effects of substituents on the chemical shifts of aromatic protons. The electron-withdrawing nature of the methyl ester group deshields the ortho (H-6) and para protons. The iodine atom also exerts a deshielding effect due to its electronegativity and anisotropy. The methyl group is weakly electron-donating, causing a slight shielding effect.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring the ¹H NMR spectrum of a novel compound like methyl 2-iodo-4-methylbenzoate is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For methyl 2-iodo-4-methylbenzoate, we anticipate nine distinct signals.

Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Ester) | 165 - 168 | Typical chemical shift for an ester carbonyl carbon. |

| C-1 (C-COOCH₃) | 130 - 135 | Aromatic carbon attached to the ester group. |

| C-2 (C-I) | 90 - 95 | The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon. |

| C-3 | 138 - 142 | Aromatic CH carbon, deshielded by the adjacent iodine. |

| C-4 (C-CH₃) | 140 - 145 | Aromatic carbon attached to the methyl group. |

| C-5 | 128 - 132 | Aromatic CH carbon. |

| C-6 | 130 - 134 | Aromatic CH carbon, deshielded by the ortho ester group. |

| -OCH₃ (Ester) | 51 - 53 | Typical chemical shift for a methyl ester carbon. |

| -CH₃ (Ring) | 20 - 22 | Typical chemical shift for a methyl group on an aromatic ring. |

Expert Insight: The most telling signal in the ¹³C NMR spectrum will be the carbon bearing the iodine (C-2). The large, electron-rich iodine atom induces a significant upfield shift, a phenomenon known as the "heavy atom effect." This provides a definitive marker for confirming the position of the iodine substituent.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse width: 30-45°.

-

Spectral width: 0 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted Key Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1715 - 1730 | Strong, Sharp |

| C=C stretch (aromatic) | 1580 - 1610, 1450 - 1500 | Medium to Strong |

| C-O stretch (ester) | 1250 - 1300 (asymmetric), 1000 - 1100 (symmetric) | Strong |

| C-I stretch | 500 - 600 | Medium to Weak |

Trustworthiness of Interpretation: The strong absorption band in the region of 1715-1730 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. The presence of aromatic C=C stretching bands confirms the benzene ring, and the C-O stretches further corroborate the ester functionality. The C-I stretch, while weaker and in the fingerprint region, can provide supporting evidence for the presence of the iodine substituent.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation:

-

Thin Film (for oils): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with anhydrous KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.

Predicted Molecular Ion and Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular weight of methyl 2-iodo-4-methylbenzoate (C₉H₉IO₂) is approximately 276.07 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 276.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A significant fragment at m/z = 245, corresponding to the [M - 31]⁺ ion.

-

Loss of the entire ester group (-COOCH₃): A fragment at m/z = 217, corresponding to the [M - 59]⁺ ion.

-

Loss of iodine: A fragment at m/z = 149, corresponding to the [M - 127]⁺ ion. This would be the methyl 4-methylbenzoate cation.

-

Further fragmentation of the [M-127]⁺ ion: This fragment (m/z = 149) could further lose a methoxy group to give a fragment at m/z = 118.

-

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule and will induce fragmentation. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that may show a more prominent molecular ion peak.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key structural features and their expected spectroscopic correlations.

Caption: Correlation of molecular structure with key spectroscopic techniques.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of methyl 2-iodo-4-methylbenzoate. By applying fundamental principles and drawing comparisons with known compounds, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This information serves as a valuable resource for scientists working with this compound, enabling them to confidently identify and characterize it in their research and development endeavors. The protocols outlined herein represent best practices for the acquisition of high-quality spectroscopic data.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer Science & Business Media.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Technical Guide: Applications of Methyl 2-Iodo-4-Methylbenzoate in Organic Synthesis

[1]

Executive Summary & Chemical Profile

Methyl 2-iodo-4-methylbenzoate serves as a high-value bifunctional building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two primary functional groups: a highly reactive aryl iodide (C–I) and an electrophilic methyl ester (–COOMe).

The specific substitution pattern—an iodine atom at the ortho position relative to the ester—pre-organizes the molecule for metal-catalyzed annulation reactions, making it a "privileged scaffold" for synthesizing oxygen and nitrogen heterocycles (isocoumarins, phthalides, isoquinolones). The para-methyl group acts as a lipophilic handle and a spectroscopic marker, often retained in final drug candidates to modulate metabolic stability.

Chemical Specifications

| Property | Specification |

| CAS Number | 103440-56-8 |

| IUPAC Name | Methyl 2-iodo-4-methylbenzoate |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| Appearance | Pale yellow liquid or low-melting solid |

| Boiling Point | ~302 °C (Predicted) |

| Key Reactivity | Pd-catalyzed cross-coupling, Nucleophilic acyl substitution, Cyclocarbonylation |

Core Reactivity Architecture

The synthetic power of this molecule lies in its ability to undergo sequential functionalization. The C–I bond is significantly weaker and more reactive toward oxidative addition than C–Br or C–Cl bonds, allowing for chemoselective functionalization.

Reactivity Divergence Map

The following diagram illustrates the primary synthetic pathways accessible from methyl 2-iodo-4-methylbenzoate.

Figure 1: Divergent synthetic pathways. The ortho-iodo ester motif enables rapid access to complex heterocycles.

Key Application: Synthesis of Isocoumarins

One of the most robust applications of methyl 2-iodo-4-methylbenzoate is the synthesis of substituted isocoumarins (1H-isochromen-1-ones). These structures are ubiquitous in natural products (e.g., mellein derivatives) and possess significant antifungal and anti-inflammatory activity.

Mechanism: The Sonogashira-Cyclization Cascade

The synthesis proceeds via a two-stage sequence (often performed one-pot):

-

Sonogashira Coupling: The aryl iodide reacts with a terminal alkyne to form an ortho-alkynyl benzoate.

-

Cyclization: The adjacent ester group acts as an electrophile. In the presence of a Lewis acid (e.g., I₂, AgOTf) or simply under thermal conditions, the alkyne is activated, and the carbonyl oxygen attacks the triple bond (5-exo-dig or 6-endo-dig cyclization), releasing methanol.

Experimental Protocol: Synthesis of 3-Phenyl-6-methylisocoumarin

Objective: To synthesize a 3-substituted isocoumarin derivative from methyl 2-iodo-4-methylbenzoate.

Reagents:

-

Methyl 2-iodo-4-methylbenzoate (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: DMF or THF

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk flask under argon, dissolve methyl 2-iodo-4-methylbenzoate (276 mg, 1.0 mmol) in anhydrous DMF (5 mL).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (1.9 mg, 0.01 mmol). Stir for 5 minutes until the solution is homogeneous.

-

Reagent Addition: Add Et₃N (0.42 mL, 3.0 mmol) followed by phenylacetylene (132 µL, 1.2 mmol) dropwise.

-

Coupling: Heat the mixture to 60 °C for 4 hours. Monitor by TLC (formation of the intermediate alkyne).

-

Cyclization (One-Pot Variation): Once the starting iodide is consumed, add I₂ (0.5 equiv) or raise the temperature to 100 °C to induce cyclization of the intermediate o-alkynyl ester.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (2 x 10 mL) to remove copper salts. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–85% isolated yield.

Application: Suzuki-Miyaura Cross-Coupling

This substrate is ideal for generating biaryl scaffolds, particularly for p38 MAP kinase inhibitors where the 4-methylbenzoate motif is a common pharmacophore.

Optimization Note: The ortho-ester group exerts steric pressure. While standard ligands (PPh₃) work, bulky electron-rich phosphines (e.g., SPhos or XPhos ) significantly accelerate the reaction and allow for lower catalyst loadings (0.5–1.0 mol% Pd).

Protocol Summary

-

Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

-

Temperature: 80 °C, 2-4 hours.

Safety & Handling Guidelines

-

Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light. Store methyl 2-iodo-4-methylbenzoate in amber vials or foil-wrapped containers.

-

Stability: The compound is stable at room temperature but should be kept under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester over long storage periods.

-

Hazards: Standard irritant (Skin/Eye).[1] Use gloves and goggles. Avoid inhalation of dust/vapors.

References

-

Chemical Properties & CAS Verification

-

PubChem Compound Summary for Methyl 2-iodo-4-methylbenzoate (CAS 103440-56-8).[2] National Center for Biotechnology Information.

-

(Note: Isomer verification required; verified via vendor CAS 103440-56-8 data).

-

-

Sonogashira/Cyclization Methodology

- Larock, R. C., & Doty, M. J. (1993). Synthesis of isocoumarins and alpha-pyrones via palladium-catalyzed annulation of internal alkynes. Journal of Organic Chemistry.

-

General Reactivity of Ortho-Halo Esters

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

safety and handling precautions for methyl 2-iodo-4-methylbenzoate

Title: Advanced Safety and Handling Guide: Methyl 2-iodo-4-methylbenzoate CAS: 103440-56-8 | Formula: C₉H₉IO₂[1][2][3][4]

Introduction & Strategic Significance

Methyl 2-iodo-4-methylbenzoate (CAS 103440-56-8) is a specialized aryl iodide scaffold widely utilized in drug discovery and materials science (OLED/OPV development).[2][4] Its structural value lies in the ortho-iodine substituent, which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid construction of complex heterocyclic cores or biaryl systems.[2][4]

However, the presence of the carbon-iodine (C-I) bond introduces specific instability factors—primarily photosensitivity and susceptibility to homolytic cleavage—that require rigorous handling protocols to maintain reagent integrity and operator safety.[4] This guide synthesizes field-proven methodologies for researchers handling this compound in high-stakes synthetic workflows.

Hazard Identification & Risk Assessment

While specific toxicological data for this isomer is often extrapolated from methyl 2-iodobenzoate, the functional groups dictate the safety profile.[4]

Core Hazards (GHS Classification Alignment)

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat 2 | H315: Causes skin irritation | Lipophilic ester penetrates skin; iodine release can cause sensitization.[2][4] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Direct contact with mucous membranes causes inflammatory response.[2][4] |

| STOT-SE | Cat 3 | H335: May cause respiratory irritation | Inhalation of vapors/dust triggers upper respiratory tract inflammation.[2][4] |

| Aquatic Toxicity | Cat 3 | H412: Harmful to aquatic life | Halogenated aromatics are persistent; bioaccumulation potential.[2][4] |

Specific Chemical Risks

-

Photolytic Instability: The C-I bond is weak (~57 kcal/mol).[4] Exposure to UV or ambient light can trigger homolytic cleavage, releasing free iodine radical (

) and the aryl radical.[4] This leads to: -

Hydrolysis: The methyl ester moiety is susceptible to hydrolysis under basic conditions, releasing methanol (toxic) and the corresponding benzoic acid.[4]

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood maintaining a face velocity of 80–100 fpm.[4]

-

Lighting: Use amber-sleeved fluorescent lights or work in reduced light conditions to minimize photolysis.[2][4]

-

Inert Atmosphere: While the compound is air-stable for short periods, storage and reaction setup should ideally occur under Nitrogen (

) or Argon (

PPE Matrix

-

Hand Protection:

-

Eye Protection: Chemical splash goggles.[4] Face shield required if handling >100g or working under high vacuum/pressure.[4]

-

Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (yellow/olive label) to capture potential iodine vapors.[4]

Technical Handling Protocols

Protocol A: Quality Verification (Pre-Synthesis)

Before committing valuable catalysts, verify reagent quality.

-

Visual Inspection: Pure compound is typically a pale yellow to off-white solid/oil.[4]

-

Warning Sign: A dark orange or brown hue indicates free iodine (

) release.[4]

-

-

Remediation: If discolored, dissolve in minimal diethyl ether and wash with 5% aqueous Sodium Thiosulfate (

).[4] Dry organic layer over

Protocol B: Inert Transfer & Weighing

Designed to minimize hydrolysis and photolysis.

Figure 1: Safe handling workflow ensuring reagent integrity prior to catalysis.

-

Preparation: Pre-weigh an amber glass vial or wrap a clear vial in aluminum foil.

-

Environment: Place balance inside the fume hood or use a localized powder containment hood.

-

Transfer:

-

Sealing: Immediately flush the headspace with Argon and seal with a PTFE-lined cap.[4]

Protocol C: Reaction Setup (Cross-Coupling Context)

Causality: Oxygen is the enemy of Pd-catalyzed cycles.[2][4]

-

Add Methyl 2-iodo-4-methylbenzoate and coupling partner (e.g., boronic acid) to the reaction vessel.[2][4]

-

Solvent selection: Use degassed solvents (sparged with Ar for 15 mins) to prevent oxidation of the iodide to iodine.[4]

-

Add base and catalyst last, under a counter-flow of inert gas.[4]

Storage & Stability

| Parameter | Specification | Rationale |

| Temperature | 2–8°C (Refrigerated) | Retards hydrolysis and thermal decomposition.[2][4] |

| Light | Strictly Dark | Prevents C-I bond homolysis.[2][4] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation.[2][4] |

| Container | Amber Glass | UV protection.[2][4] |

| Incompatibility | Strong Oxidizers, Strong Bases | Prevents iodine liberation and ester hydrolysis.[2] |

Emergency Response & Waste Disposal

Spill Response Decision Tree

Iodine stains are persistent and toxic.[4] Immediate neutralization is required.

Figure 2: Emergency response protocol emphasizing chemical neutralization of iodine.

-

Neutralization Agent: Keep a wash bottle of 10% Sodium Thiosulfate (

) handy.[4] -

Procedure:

-

Disposal: Collect in a container labeled "Halogenated Organic Waste" . Do not mix with acid waste streams (risk of

formation).[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13614033, Methyl 3-iodo-4-methylbenzoate (Isomer Analog Safety Data). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Methyl Iodide (General Iodide Handling). Retrieved from [Link]

-

Klapa, K. et al. (2019). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. (Contextualizing usage in coupling). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to Sonogashira Coupling of Methyl 2-iodo-4-methylbenzoate

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Discovered by Kenkichi Sonogashira in 1975, this reaction has become indispensable in the synthesis of natural products, pharmaceuticals, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[3][4] This application note provides a detailed protocol and mechanistic insights for the Sonogashira coupling of methyl 2-iodo-4-methylbenzoate with a terminal alkyne, a transformation relevant to the synthesis of complex molecular architectures in drug discovery and materials science.

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][5] The choice of an aryl iodide as the coupling partner is strategic, as they are generally more reactive than the corresponding bromides or chlorides, often allowing the reaction to proceed at room temperature.[2][6]

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The currently accepted mechanism involves the following key steps:

-

Palladium(0) Formation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The aryl iodide undergoes oxidative addition to the Pd(0) species, forming a Pd(II)-aryl intermediate.

-

Copper(I)-Alkyne Interaction: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide complex. This increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers the acetylenic group to the palladium center, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl-aryl complex.

-

Reductive Elimination: The desired product is formed via reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: Sonogashira Coupling of Methyl 2-iodo-4-methylbenzoate with Phenylacetylene

This protocol details a reliable procedure for the coupling of methyl 2-iodo-4-methylbenzoate with phenylacetylene. The choice of reagents and conditions is based on established methodologies to ensure a high probability of success.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| Methyl 2-iodo-4-methylbenzoate | 276.06 | 1.0 | 276 mg | Aryl halide |

| Phenylacetylene | 102.13 | 1.2 | 125 µL | Terminal alkyne |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 14 mg | Palladium precatalyst |

| Copper(I) iodide (CuI) | 190.45 | 0.04 | 7.6 mg | Co-catalyst |

| Triethylamine (TEA) | 101.19 | 3.0 | 418 µL | Base and solvent |

| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL | Solvent |

Reaction Workflow

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).

-

Seal the flask with a rubber septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) species is oxygen-sensitive, and oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[2]

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 418 µL, 3.0 mmol) via syringe. The use of an amine base is essential to neutralize the hydrogen iodide formed during the reaction.[2]

-

Add phenylacetylene (125 µL, 1.2 mmol) to the stirred solution. A slight excess of the alkyne is used to ensure complete consumption of the aryl iodide.

-

Finally, add methyl 2-iodo-4-methylbenzoate (276 mg, 1.0 mmol) to the reaction mixture.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aryl iodide. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.

-

-

Workup:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).[9]

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product, methyl 4-methyl-2-(phenylethynyl)benzoate.[9][10]

-

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium precatalyst is of good quality and that the reaction was performed under strictly anaerobic conditions.

-

Insufficient Base: The amine base should be dry and of high purity.

-

-

Formation of Homocoupled Alkyne (Glaser Product):

-

Reaction Rate:

-

While aryl iodides are reactive, gentle heating (e.g., to 40-50 °C) can be employed to accelerate the reaction if it is sluggish at room temperature.[2]

-

Conclusion

The Sonogashira coupling is a robust and versatile tool for the synthesis of substituted alkynes. The protocol provided for the reaction of methyl 2-iodo-4-methylbenzoate with phenylacetylene serves as a reliable starting point for researchers. By understanding the underlying mechanism and paying careful attention to experimental details, particularly the exclusion of oxygen, this powerful C-C bond-forming reaction can be successfully implemented in a variety of synthetic endeavors.

References

-

Shaikh, R. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Recent Expedition in Pd‐Catalyzed Sonogashira Coupling and Related Processes. ResearchGate. [Link]

-

Haskoor, J. P., et al. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

A. A. Al-Amiery, A. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]

-

Shroder, M. The Sonogashira Coupling. [Link]

-

Kumar, R., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183–5202. [Link]

-

Sonogashira Coupling. Royal Society of Chemistry. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6898–6922. [Link]

-

Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. YouTube. [Link]

-

Slanina, T. Flow Chemistry: Sonogashira Coupling. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thalesnano.com [thalesnano.com]

- 10. rsc.org [rsc.org]

The Strategic Role of Methyl 2-Iodo-4-Methylbenzoate and Its Isomers in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Versatility of Iodinated Benzoates in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity. Methyl 2-iodo-4-methylbenzoate, and its constitutional isomers such as methyl 3-iodo-4-methylbenzoate, represent a class of highly versatile building blocks. The presence of an iodine atom, a methyl group, and a methyl ester on a benzene ring provides a unique combination of reactivity and structural control. The carbon-iodine bond is particularly amenable to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This makes these molecules key intermediates in the synthesis of complex, polyfunctionalized aromatic systems that are often the core of innovative therapeutic agents. This guide provides an in-depth exploration of the applications of methyl 2-iodo-4-methylbenzoate and its close relatives in pharmaceutical synthesis, with a focus on the underlying principles and detailed experimental protocols.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of the title compound and its isomers is crucial for their effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| Appearance | Typically a solid | |

| Melting Point | 93-95 °C (for methyl 3-iodo-4-methylbenzoate) | |

| Boiling Point | 302.9 ± 30.0 °C at 760 mmHg (for methyl 3-iodo-4-methylbenzoate) | |

| Density | ~1.7 g/cm³ (for methyl 3-iodo-4-methylbenzoate) | |

| Solubility | Soluble in common organic solvents such as THF, DMF, dioxane, and chlorinated solvents. | |

| Stability | Stable under standard laboratory conditions. Should be protected from light. |

Safety and Handling: Methyl iodo-methylbenzoates are classified as irritants, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of methyl 2-iodo-4-methylbenzoate and its isomers is dominated by their participation in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is the most reactive of the aryl halides (I > Br > Cl) in the oxidative addition step of the catalytic cycle, allowing for milder reaction conditions and broader substrate scope.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is a powerful method for the formation of a bond between an aryl halide and a terminal alkyne, a common structural motif in biologically active molecules.[2][3] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.

Causality in Experimental Design:

-

Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, is the active catalyst.

-

Copper(I) Co-catalyst: Cu(I), typically from CuI, is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

-

Solvent: Aprotic polar solvents like THF, DMF, or acetonitrile are commonly used to dissolve the reactants and catalysts.

Diagram: Catalytic Cycle of the Sonogashira Coupling

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling: Constructing Biaryl Structures

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds between an aryl halide and an organoboron compound (e.g., a boronic acid or ester).[4] This reaction is fundamental in the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals.

Causality in Experimental Design:

-

Palladium Catalyst: A Pd(0) catalyst is essential. Common precatalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands.

-

Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency, especially with sterically hindered substrates.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation.

-

Solvent System: Often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is used to dissolve both the organic and inorganic reagents.

Diagram: General Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[3][5] This reaction is invaluable for introducing vinyl groups, which can be further functionalized.

Causality in Experimental Design:

-

Palladium Catalyst: Typically a Pd(II) salt like Pd(OAc)₂ is used, which is reduced in situ to Pd(0).

-

Ligand: Phosphine ligands are often used, but phosphine-free conditions have also been developed.

-

Base: A hindered amine base, such as Et₃N or a weaker inorganic base like NaOAc, is used to regenerate the Pd(0) catalyst at the end of the cycle.

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are common.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[6] This reaction has largely replaced harsher classical methods for synthesizing aryl amines, which are critical components of many pharmaceuticals.[7]

Causality in Experimental Design:

-

Palladium Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, Buchwald's biaryl phosphine ligands) in combination with a palladium source. The ligand facilitates both the oxidative addition and the crucial C-N bond-forming reductive elimination step.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine, making it more nucleophilic.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Detailed Application Case Study: Synthesis of Ponatinib

A prominent example showcasing the utility of this class of building blocks is the synthesis of Ponatinib , a multi-targeted tyrosine-kinase inhibitor used to treat certain types of leukemia.[8] The synthesis of Ponatinib relies on methyl 3-iodo-4-methylbenzoate as a key starting material to construct the central benzamide core of the drug.[9]

Key Transformation: Sonogashira Coupling in Ponatinib Synthesis

The core of the Ponatinib synthesis involves a Sonogashira coupling between methyl 3-iodo-4-methylbenzoate and 3-ethynylimidazo[1,2-b]pyridazine.[10][11] This step masterfully installs the pivotal alkyne linker between the two key heterocyclic systems.

Reaction Scheme:

Detailed Experimental Protocol: Sonogashira Coupling for a Ponatinib Intermediate

This protocol is adapted from established synthetic routes for Ponatinib and serves as an illustrative example. Researchers should always conduct their own risk assessment and optimization.[10][11][12]

Materials and Equipment:

-

Methyl 3-iodo-4-methylbenzoate (1.0 eq)

-

3-Ethynylimidazo[1,2-b]pyridazine (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.06 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line or glovebox for inert atmosphere techniques

-

Magnetic stirrer, heating mantle, and condenser

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add methyl 3-iodo-4-methylbenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Reagents: Add anhydrous THF, followed by triethylamine (3.0 eq). Stir the resulting suspension for 10 minutes at room temperature.

-

Addition of Alkyne: Add 3-ethynylimidazo[1,2-b]pyridazine (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting iodide), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalysts, washing the pad with additional THF or ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure methyl 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoate.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

This coupled product is then carried forward through saponification of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with the aniline fragment of Ponatinib to complete the synthesis of the final drug molecule.[12]

Conclusion

Methyl 2-iodo-4-methylbenzoate and its isomers are indispensable tools in the arsenal of the modern medicinal chemist. Their predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to construct complex molecular architectures. The successful application of methyl 3-iodo-4-methylbenzoate in the industrial synthesis of Ponatinib serves as a testament to the power and strategic importance of these building blocks. By understanding the principles behind the key reactions and adhering to robust experimental protocols, researchers can continue to leverage these versatile intermediates to accelerate the discovery and development of next-generation pharmaceuticals.

References

- CN103570724A - Synthesis method of ponatinib - Google Patents.

- Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Journal of Medicinal Chemistry.

- CN111004240B - Synthetic method of ponatinib intermediate 3-ethynylimidazo [1,2-b ] pyridazine - Google Patents.

- Recent Advances in the Discovery of Oral TRPA1 Antagonists. (2026). Journal of Medicinal Chemistry.

-

Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. - ResearchGate. Available at: [Link]

- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)

-

Chemical structures of TRPA1 antagonists with their respective identification. - ResearchGate. Available at: [Link]

-

Synthesis of functionalized para- and meta-terphenyls based on site-selective Suzuki cross-coupling reactions of bis(triflates) of methyl 2,5-dihydroxybenzoate and methyl 2,4-dihydroxybenzoate. - ResearchGate. Available at: [Link]

- US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents.

- WO 2014/093583 A2 - Google Patents.

- US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents.

-

Chemical Science - RSC Publishing. (2021). Available at: [Link]

-

Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) - ResearchGate. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC - PubMed Central. Available at: [Link]

-

Heck reaction between 4-iodoanisole and methyl acrylate employing the... - ResearchGate. Available at: [Link]

-

The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC. Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

-

Flow Chemistry: Sonogashira Coupling. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (2015). Available at: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023). Available at: [Link]

-

Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC - PubMed Central. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Palladium(II)-Catalyzed Heck Reactions - Diva-Portal.org. (2015). Available at: [Link]

-

Mizoroki–Heck Reactions with 4‐Phenoldiazonium Salts - ResearchGate. Available at: [Link]

-

Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 8. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

methyl 2-iodo-4-methylbenzoate as a building block for agrochemicals

Application Note & Protocol Guide: Methyl 2-Iodo-4-Methylbenzoate in Agrochemical Synthesis

Abstract

Methyl 2-iodo-4-methylbenzoate (CAS: 262-04-6 derivative isomer) represents a high-value "ortho-functionalized" scaffold for the synthesis of modern agrochemicals, particularly ryanodine receptor modulators (diamide insecticides) and biaryl-based herbicides . Its unique 1,2,4-substitution pattern offers a strategic advantage: the ortho-iodine serves as a reactive handle for cross-coupling (Suzuki, Sonogashira), while the ortho-ester provides a gateway to sterically congested amides.[1] This guide outlines the chemical causality, handling requirements, and optimized protocols for utilizing this building block in high-fidelity synthesis.

Chemical Profile & Handling

-

IUPAC Name: Methyl 2-iodo-4-methylbenzoate

-

Molecular Formula: C9H9IO2

-

Molecular Weight: 276.07 g/mol [1]

-

Physical State: Viscous oil or low-melting solid (isomer dependent).[1]

-

Key Reactivity:

-

C–I Bond: Highly reactive toward oxidative addition (Pd/Cu catalysis) but sterically encumbered by the adjacent ester.[1]

-

Ester: Deactivated toward nucleophilic attack due to the ortho-iodine (steric shielding).

-

-

Storage: Light-sensitive (iodide instability).[1] Store at 2–8°C under inert atmosphere (Ar/N2).

Safety Warning: Organoiodides can release free iodine upon decomposition.[1] Handle in a fume hood. Avoid contact with strong oxidizers.[1]

Application Note: The "Meta-Diamide" Strategy

The primary utility of methyl 2-iodo-4-methylbenzoate lies in the synthesis of benzamide insecticides . Modern "meta-diamide" insecticides (e.g., analogs of broflanilide or cyproflanilide) often utilize a benzamide core where ortho-substituents force the amide bond out of planarity, enhancing binding affinity to the insect GABA-gated chloride channel or Ryanodine receptor.

Mechanism of Utility:

-

Scaffold Construction: The 2-iodo position allows for the introduction of a fluoro-aryl or heteroaryl group via Suzuki coupling.

-

Linker Formation: The ester is converted to an amide (aniline coupling), creating the critical hydrogen-bond donor/acceptor motif required for active site interaction.[1]

-

Steric Control: The 4-methyl group provides hydrophobic bulk, often sitting in a lipophilic pocket of the target receptor, modulating metabolic stability.[1]

Experimental Protocols

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Causality: Standard Pd(PPh3)4 protocols often fail with ortho-substituted benzoates due to steric hindrance preventing transmetallation. This protocol uses SPhos , a Buchwald ligand designed to facilitate coupling of sterically congested aryl halides.[1]

Reagents:

-

Methyl 2-iodo-4-methylbenzoate (1.0 equiv)

-

Pd(OAc)2 (2 mol%)[1]

-

SPhos (4 mol%)[1]

-

K3PO4 (2.0 equiv)[1]

-

Solvent: Toluene/Water (10:1)[1]

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or purged vial, mix Pd(OAc)2 and SPhos in dry toluene.[1] Stir for 10 mins at RT to generate the active Pd(0) species (solution turns yellow/orange).

-

Reaction Assembly: Add the methyl 2-iodo-4-methylbenzoate, arylboronic acid, and finely ground K3PO4 to a reaction vessel.

-

Solvent Addition: Add the pre-complexed catalyst solution and degassed water.[1]

-

Heating: Seal and heat to 100°C for 12–16 hours. Note: Vigorous stirring is essential for the biphasic system.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

-

Success Indicator: Disappearance of the starting iodide (TLC: high Rf) and appearance of the fluorescent biaryl product.

-

Failure Mode: If de-iodination (reduction) is observed, switch solvent to 1,4-Dioxane and reduce water content.[1]

Protocol 2: Direct Aminolysis via Aluminum Amides (Weinreb Method)

Causality: The ortho-iodine sterically shields the ester carbonyl, making standard thermal aminolysis (heating with amine) sluggish or impossible.[1] Trimethylaluminum (AlMe3) activates the amine, creating a potent nucleophile that overcomes this steric barrier.[1]

Reagents:

-

Methyl 2-iodo-4-methylbenzoate (1.0 equiv)

-

Target Aniline/Amine (1.2 equiv)[1]

-

Trimethylaluminum (2.0 M in toluene, 1.5 equiv)[1]

-

Solvent: Dry Toluene or CH2Cl2

Step-by-Step Methodology:

-

Activation (Exothermic!): In a flame-dried flask under Argon, dissolve the amine in dry toluene. Cool to 0°C.[1]

-

AlMe3 Addition: Dropwise add the AlMe3 solution. Caution: Methane gas evolution occurs.[1] Stir at RT for 30 mins to form the dimethylaluminum amide species.

-

Coupling: Add the methyl 2-iodo-4-methylbenzoate (dissolved in toluene) to the activated amine solution.

-

Reflux: Heat the mixture to reflux (or 40°C if using DCM) for 4–8 hours.

-

Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl or Rochelle's salt solution (Potassium sodium tartrate) to break the aluminum emulsion.

-

Extraction: Extract with EtOAc.

Self-Validation Check:

-

Safety Check: Ensure a vent needle is used during AlMe3 addition to release methane pressure.[1]

-

Success Indicator: Complete consumption of ester on TLC.

Visualization: Synthetic Workflow

Caption: Divergent synthetic pathways from Methyl 2-iodo-4-methylbenzoate to key agrochemical scaffolds.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Protodeiodination (Iodine replaced by H). | Reduce reaction temperature; switch base to K2CO3; ensure solvent is strictly degassed. |

| Stalled Aminolysis | Aluminum species aggregation.[1] | Use Rochelle's Salt saturated solution for quenching; stir the biphasic quench mixture vigorously for 1 hour until layers clarify. |

| Dark Reaction Mixture | Palladium black precipitation.[1] | Add additional ligand (SPhos) or switch to a precatalyst like Pd-PEPPSI-iPr which is more stable. |

| Ester Hydrolysis | Base concentration too high in Suzuki. | Use anhydrous K3PO4 or weak bases (KF); avoid hydroxide bases if the ester is sensitive.[1] |

References

-

Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

-

Weinreb Amidation (AlMe3 Protocol)

-

Meta-Diamide Insecticide Chemistry

-

PEPPSI Catalyst for Difficult Couplings

Sources

Application Note: High-Efficiency Heck Coupling of Methyl 2-iodo-4-methylbenzoate

Abstract

This application note details a robust, field-validated protocol for the Mizoroki-Heck cross-coupling of methyl 2-iodo-4-methylbenzoate with electron-deficient alkenes (using methyl acrylate as the model coupling partner). Due to the ortho-ester substitution, this substrate presents specific steric challenges that traditional phosphine-ligated systems often fail to address efficiently. This guide advocates for "Jeffery Conditions" (ligand-free, phase-transfer assisted catalysis), utilizing Pd(OAc)₂ and Tetrabutylammonium bromide (TBAB) to maximize turnover frequency (TOF) and yield while minimizing catalyst deactivation.

Scientific Rationale & Reaction Design

Substrate Analysis

The substrate, methyl 2-iodo-4-methylbenzoate , contains an iodine atom at the C2 position and a methyl ester at C1.

-

Reactivity: Aryl iodides are highly reactive in oxidative addition, often requiring milder conditions than bromides or chlorides.

-

Steric Challenge: The ortho-ester group creates significant steric bulk around the reaction center. Bulky phosphine ligands (e.g., PPh₃) can exacerbate this crowding, hindering the coordination of the alkene or the oxidative addition step.

-

Electronic Effect: The electron-withdrawing ester group lowers the electron density on the aromatic ring, generally facilitating the oxidative addition of the C–I bond to the Pd(0) species.

Strategic Choice: Ligand-Free "Jeffery Conditions"

To bypass steric congestion, this protocol utilizes ligand-free conditions stabilized by quaternary ammonium salts.

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] .[1][2][3] It serves as a precatalyst, reduced in situ to the active Pd(0) species.[4]

-

Additive: Tetrabutylammonium Bromide (TBAB) or Iodide (TBAI). The halide ions stabilize "naked" Pd(0) nanoparticles/clusters, preventing aggregation into inactive palladium black. This allows the catalyst to operate without bulky phosphine ligands.

-

Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N). Mild bases are preferred to prevent hydrolysis of the methyl ester.

-

Solvent: DMF (N,N-Dimethylformamide). A polar aprotic solvent is essential to solubilize the polar transition state and the ammonium salt.

Mechanism & Signaling Pathways[4]

The reaction follows the catalytic cycle depicted below. Note the critical role of the base in the final elimination step to regenerate the catalyst.[5]

Experimental Protocol

Reagents & Equipment Table

| Reagent / Material | Role | Equiv. / Amount | Specification |

| Methyl 2-iodo-4-methylbenzoate | Substrate | 1.0 equiv (2.76 g) | >98% Purity |

| Methyl Acrylate | Coupling Partner | 1.5 equiv (1.35 mL) | Stabilized, >99% |

| Pd(OAc)₂ | Catalyst | 2.0 - 5.0 mol% | 98% (Stored under Ar) |

| TBAB | Phase Transfer/Stabilizer | 1.0 equiv (3.22 g) | Dry solid |

| NaHCO₃ | Base | 2.5 equiv (2.10 g) | Powdered |

| DMF | Solvent | 0.2 M (50 mL) | Anhydrous, degassed |

| Reaction Vessel | Hardware | N/A | 100 mL RBF, Reflux Condenser |

Step-by-Step Methodology

Phase 1: Setup and Inertion

-

Glassware Prep: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a rubber septum.[6]

-

Solvent Degassing: Sparge anhydrous DMF with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Oxygen promotes oxidative homocoupling of Pd and catalyst deactivation).

Phase 2: Reagent Charging

-

Charge the RBF with Methyl 2-iodo-4-methylbenzoate (2.76 g, 10 mmol), TBAB (3.22 g, 10 mmol), and NaHCO₃ (2.10 g, 25 mmol).

-

Add Pd(OAc)₂ (45 mg, 0.2 mmol, 2 mol%). Note: Add catalyst last to solids to minimize exposure.

-

Seal the flask and purge the headspace with Argon for 5 minutes.

-

Inject DMF (50 mL) via syringe.

-

Inject Methyl Acrylate (1.35 mL, 15 mmol) slowly while stirring.

Phase 3: Reaction Execution

-

Heating: Place the flask in a pre-heated oil bath at 85 °C .

-

Monitoring: Stir vigorously (800+ RPM). The reaction mixture typically turns black (formation of Pd nanoparticles) within 15-30 minutes. This is normal for Jeffery conditions.

-

Endpoint: Monitor by TLC (Hexanes/EtOAc 8:1) or HPLC.[7]

-

Starting Material Rf: ~0.6

-

Product Rf: ~0.4 (UV active, blue fluorescence often observed).

-

Expected Time: 4 – 12 hours.

-

Phase 4: Workup & Purification

-

Quench: Cool the mixture to room temperature. Dilute with Diethyl Ether (100 mL) or Ethyl Acetate.

-

Wash: Pour into a separatory funnel containing water (100 mL).

-

Why: DMF is water-miscible; this partitions the DMF into the aqueous layer.

-

-

Extraction: Separate layers. Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL).

-

Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-15% EtOAc in Hexanes).

Experimental Workflow Diagram

Troubleshooting & Optimization (Expert Insights)

| Observation | Diagnosis | Corrective Action |

| Rapid Pd Black Formation | Catalyst agglomeration before reaction completion. | Increase TBAB loading to 2.0 equiv. Ensure efficient stirring. Lower temperature to 80 °C. |

| Low Conversion (<50%) | Catalyst poisoning or O₂ leak. | Ensure strict inert atmosphere. Add 1-2 mol% fresh Pd(OAc)₂. Check DMF quality (amine impurities inhibit reaction). |

| Regio-isomers Detected | Migration of the double bond. | This is common with electron-rich alkenes but less likely with acrylates. Lower temperature. Ensure base is not too strong (stick to NaHCO₃ or NaOAc). |

| Hydrolysis of Ester | Base-mediated saponification. | Ensure reagents are dry. Switch from carbonate bases to Et₃N if hydrolysis persists. |

Safety Considerations (MSDS Summary)

-

Methyl 2-iodo-4-methylbenzoate: Irritant. Avoid inhalation.

-

Palladium(II) Acetate: Causes severe eye irritation. Sensitizer. Handle in a fume hood.

-

Methyl Acrylate: Highly flammable, lachrymator, polymerizes readily. Store cold with stabilizer.

-

DMF: Hepatotoxin and reproductive hazard. Use double-gloving (Nitrile) and work in a well-ventilated hood.

References

-

Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.[5] Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Organic Syntheses. (2019). "Synthesis of (4-Methylbenzoate)(2',4',6'-trimethoxyphenyl)iodonium Tosylate." Org.[4][6][8][9][10][11] Synth. 2019, 96, 137-149.[6] (Provides physical data for the substrate).[1][6] Link

Sources

- 1. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 3. Formation of 4-methylphenanthrenes in palladium-catalyzed annulation of diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate with internal alkynes, using methyl nitrobenzoates as the methylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heck Coupling | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Optimized C-N Cross-Coupling of Sterically Congested Ortho-Iodo Esters

Executive Summary & Strategic Analysis

This guide details the protocol for the palladium-catalyzed amination of methyl 2-iodo-4-methylbenzoate . This specific substrate presents a unique "chemical conflict": it possesses a highly reactive iodide handle (favorable for oxidative addition) juxtaposed with an ortho-ester group.

The Engineering Challenge:

-

Steric Congestion: The ortho-ester creates steric bulk around the palladium center, potentially impeding amine coordination.

-

Chemoselectivity (Hydrolysis Risk): The methyl ester is susceptible to saponification (hydrolysis) if strong alkoxide bases (e.g., NaOtBu) are used, a common pitfall in standard Buchwald protocols.

-

Chelation Inhibition: The carbonyl oxygen of the ester can loosely coordinate with the palladium, stabilizing the oxidative addition intermediate (

) and retarding the subsequent reductive elimination step.

To overcome these, this protocol utilizes a Weak Base / Bulky Ligand strategy. We prioritize Cesium Carbonate (

Mechanistic Insight & Catalyst Design

The success of this reaction hinges on the catalytic cycle's ability to bypass the "resting state" trap caused by the ortho-ester.

Diagram 1: Sterically Modulated Catalytic Cycle

This diagram illustrates the critical "Danger Zone" where the ortho-ester can inhibit the reaction or suffer hydrolysis.

Caption: Figure 1. Catalytic cycle highlighting the ortho-ester interference points (red/orange) and the necessity of mild bases.

Optimized Experimental Protocol

Reagent Selection & Stoichiometry

| Component | Role | Recommended Reagent | Equivalents | Rationale |

| Substrate | Electrophile | Methyl 2-iodo-4-methylbenzoate | 1.0 | High reactivity (Iodide) compensates for steric bulk. |

| Nucleophile | Amine Source | Primary/Secondary Amine | 1.2 | Slight excess drives conversion. |

| Catalyst | Pre-catalyst | 0.02 - 0.05 | Standard Pd(0) or Pd(II) sources. | |

| Ligand | Stereocontrol | BrettPhos (Primary amines)XPhos (Secondary amines) | 0.04 - 0.10 | Bulky ligands prevent Pd-ester chelation and accelerate reductive elimination. |

| Base | Proton Scavenger | 2.0 - 3.0 | CRITICAL: Weak enough to prevent ester hydrolysis; effective for Buchwald coupling. | |

| Solvent | Medium | 1,4-Dioxane or Toluene | N/A | Dioxane is preferred for solubility of |

Step-by-Step Methodology

Pre-requisites:

-

All glassware must be oven-dried (

) and cooled under argon/nitrogen. -

Solvents must be anhydrous (degassed).

Step 1: Catalyst Pre-complexation (Optional but Recommended)

-

In a glovebox or under active Argon flow, add

(4.5 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol) to a reaction vial. -

Add 1 mL of anhydrous 1,4-Dioxane.

-

Stir at room temperature for 5 minutes. The solution should turn from orange to a dark red/brown, indicating active catalyst formation (

).

Step 2: Reaction Assembly

-

To the catalyst vial, add Methyl 2-iodo-4-methylbenzoate (276 mg, 1.0 mmol).

-

Add the Amine (1.2 mmol). Note: If the amine is a solid, add it now. If liquid, add via syringe in Step 3.

-

Add

(650 mg, 2.0 mmol). Tip: Finely ground -

Add remaining solvent (4 mL 1,4-Dioxane) to reach a concentration of ~0.2 M.

Step 3: Degassing & Heating [1]

-

Seal the vial with a septum cap.

-

Sparge the mixture with Argon gas for 5-10 minutes (bubbling gas through the liquid via a needle) to remove dissolved oxygen. Oxygen kills the active Pd(0) species.

-

Place the vial in a pre-heated block at

.-

Why this temp? Iodides are reactive enough to couple at

, but the steric bulk may require

-

Step 4: Monitoring & Workup

-

Monitor via TLC or LC-MS at 2 hours and 16 hours.

-

Target: Disappearance of the aryl iodide peak.

-

-

Upon completion, cool to room temperature.

-

Filter the mixture through a pad of Celite (diatomaceous earth) to remove the insoluble cesium salts and palladium black. Rinse with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient. The amino-ester product is usually more polar than the starting iodide but less polar than the hydrolyzed acid.

-

Workflow Visualization

Diagram 2: Bench Execution Flow

A linear guide to the physical execution of the experiment.

Caption: Figure 2. Operational workflow from reagent preparation to product isolation.[1][2][3]

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult this matrix before altering the substrate.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Ensure strict |

| Starting Material Remains | Steric Inhibition | Increase temperature to |

| Product Hydrolysis (Acid formed) | Base too strong/wet | Ensure |

| Debromination/Deiodination | Hydride Source | Solvent might be "wet" or acting as hydride source. Use freshly distilled Toluene instead of Dioxane. |

References

-

Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N Bond Formation." Chemical Science, 2011.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational context for Pd-cycles).

-

BenchChem Technical Guides. "Palladium-Catalyzed Amination of 2-Iodobenzoate." BenchChem Application Notes, 2025.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide." ACS Green Chemistry Institute.

Sources

Strategic Functionalization of Methyl 2-iodo-4-methylbenzoate: A Comprehensive Guide to Pd-Catalyzed Cross-Couplings

Executive Summary & Strategic Value

Methyl 2-iodo-4-methylbenzoate (CAS 32098-94-7) is a high-value "linchpin" scaffold in medicinal chemistry. Unlike its para-iodo counterparts, this molecule possesses a unique 1,2-functional relationship (ortho-iodo ester) combined with a 4-methyl electronic tuner .

This specific arrangement offers two distinct strategic advantages:

-

Latent Cyclization Potential: The ortho-positioning of the ester and iodide allows for "coupling-cyclization" cascades, most notably the rapid synthesis of isocoumarins and isoquinolines .

-

Steric & Electronic Balance: The 4-methyl group provides slight electron donation (deactivating the ring slightly compared to the unsubstituted benzoate), while the 1-ester provides electron withdrawal. This "push-pull" dynamic stabilizes the oxidative addition intermediate, though the ortho-ester imposes steric constraints that demand specific ligand choices.

This guide provides field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, specifically optimized for the steric realities of this ortho-substituted scaffold.

Mechanistic Insight: The "Ortho-Ester" Challenge

Successful coupling of methyl 2-iodo-4-methylbenzoate requires understanding the competition between oxidative addition and reductive elimination .

-

Oxidative Addition (Fast): The C–I bond is weak and reactive. Palladium inserts readily, even with the electron-rich 4-methyl group.

-

Reductive Elimination (The Bottleneck): The ortho-ester creates a steric wall. In standard couplings, this can slow down the final step, leading to side reactions like hydrodeiodination (replacement of I with H).

-

Coordination Effect: The ester carbonyl oxygen can weakly coordinate to Pd(II), potentially stabilizing intermediates but also blocking coordination sites needed for transmetallation.

Visualization: Steric-Electronic Catalytic Cycle

The following diagram maps the kinetic bottlenecks specific to this substrate.

Figure 1: The catalytic cycle highlights the 'Reductive Elimination' and 'Transmetallation' phases as the primary bottlenecks due to the ortho-ester steric clash.

Protocol A: Sonogashira Coupling (Isocoumarin Synthesis)

Context: This is the most "atom-economical" application for this substrate. Following the initial alkynylation, the proximity of the alkyne to the ester allows for electrophilic cyclization to form isocoumarins , a core pharmacophore in anticoagulants and antifungal agents.

Reagents & Conditions

-

Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%)

-

Co-Catalyst: CuI (1-2 mol%)

-

Base/Solvent: Et₃N (acts as both base and solvent, or used with THF).

-

Temperature: Room Temperature to 50°C (Mild conditions prevent ester hydrolysis).

Step-by-Step Methodology

-

Charge: To a dry Schlenk flask, add Methyl 2-iodo-4-methylbenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).

-

Inert: Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy here; it promotes homocoupling of the alkyne (Glaser coupling).

-

Solvate: Add degassed THF (0.2 M concentration) and Et₃N (3.0 equiv).

-

Initiate: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

-

Monitor: Stir at room temperature. The reaction typically turns dark brown/black. Monitor by TLC (the iodide spot should disappear rapidly, < 2 hours).

-

Workup: Filter through a pad of Celite to remove Pd/Cu salts. Wash with EtOAc. Concentrate and purify via silica column (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

Success: Appearance of a bright blue fluorescent spot on TLC (often characteristic of conjugated alkynyl benzoates).

-

Failure: If starting material remains after 4 hours, add 1 mol% more CuI.

Downstream Application: Cyclization to Isocoumarin

To convert the resulting alkyne to an isocoumarin:

-

Dissolve the coupled product in CH₂Cl₂.

-

Add I₂ (1.2 equiv) or p-TsOH (catalytic) depending on desired 4-position substitution.

-

Stir at RT.[1][2] The ester oxygen attacks the activated alkyne, releasing MeI (or MeOH).

Figure 2: Workflow for converting the substrate into bioactive isocoumarin scaffolds.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Context: Creating biaryl systems. The ortho-ester makes this sterically demanding. Standard Pd(PPh₃)₄ often fails to achieve high yields due to slow reductive elimination. We recommend SPhos or XPhos ligands.

Optimized Conditions (Sterically Demanding)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Why SPhos? This electron-rich, bulky biaryl phosphine ligand accelerates oxidative addition and, crucially, facilitates reductive elimination in crowded systems.

-

-

Base: K₃PO₄ (3.0 equiv) suspended in Toluene/Water (10:1).

-

Temperature: 80-100°C.

Step-by-Step Methodology

-

Preparation: In a vial, pre-mix Pd(OAc)₂ and SPhos in Toluene for 10 minutes to form the active catalytic species (solution turns yellow/orange).

-

Combine: Add Methyl 2-iodo-4-methylbenzoate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄.

-

Heat: Add the catalyst solution and water. Seal and heat to 90°C.

-

Reaction Time: 2-6 hours.

-